4-Bromo-2-fluoro-1-(methoxymethyl)benzene
Overview
Description
4-Bromo-2-fluoro-1-(methoxymethyl)benzene is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Electronics Building Blocks
4-Bromo-2-fluoro-1-(methoxymethyl)benzene serves as a precursor for a variety of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires. These are key components in the development of molecular electronics. The compound's utility in synthesizing aryl bromides, which are essential for thiol end-capped molecular wires, highlights its significance in fabricating components for molecular-scale electronic devices (Stuhr-Hansen et al., 2005).
Antimicrobial Agents Synthesis
Research on novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, which include fluoro, bromo, methoxy, and other groups on the benzene ring, has revealed potent antimicrobial activity against a range of bacteria and fungi. The inclusion of such functional groups enhances the compounds' effectiveness, surpassing that of reference drugs in most cases. This indicates the potential of this compound derivatives in developing new antimicrobial agents (Liaras et al., 2011).
Radiolabeling and Diagnostic Imaging
The compound has been used in the synthesis of 1-[18F]fluoromethyl-4-methyl-benzene and similar o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes. These synthesized compounds are explored as bifunctional labelling agents, potentially useful in positron emission tomography (PET) imaging. Such radiolabeled compounds can enhance the specificity and efficacy of diagnostic imaging, aiding in the visualization of biological processes at the molecular level (Namolingam et al., 2001).
Advanced Polymer Materials
This compound derivatives have been utilized in the synthesis of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates. These compounds have been copolymerized with styrene to produce materials with unique properties. Such research is critical for developing advanced polymer materials with tailored characteristics for specific applications, ranging from coatings to biomedical devices (Hussain et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis , suggesting that its targets could be a variety of organic compounds depending on the specific reaction it is involved in.
Mode of Action
It is known to be used in the suzuki-miyaura coupling reaction , a type of cross-coupling reaction. In this reaction, the compound would interact with a boron reagent and a palladium catalyst to form a carbon-carbon bond .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-1-(methoxymethyl)benzene. For instance, the compound’s storage temperature is recommended to be between 2-8°C , suggesting that temperature is an important factor for its stability. Additionally, the compound is a liquid at room temperature , which could influence its handling and application in various reactions.
Properties
IUPAC Name |
4-bromo-2-fluoro-1-(methoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSWVRGOODJFHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271423 | |
Record name | 4-Bromo-2-fluoro-1-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95068-02-3 | |
Record name | 4-Bromo-2-fluoro-1-(methoxymethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95068-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluoro-1-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301271423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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